molecular formula C21H17N3O3 B2410397 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide CAS No. 946211-81-0

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide

Cat. No.: B2410397
CAS No.: 946211-81-0
M. Wt: 359.385
InChI Key: GIOMFMYYMRYHCN-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide is a complex organic compound with a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide, one must begin with the appropriate precursor molecules:

  • Starting Materials: : Furan-2-carboxylic acid, 1-naphthylamine, and ethyl 3-oxo-3-(pyridin-2-yl)propanoate.

  • Step 1: : Esterification of furan-2-carboxylic acid with ethanol in the presence of an acid catalyst.

  • Step 2: : The ethyl ester undergoes nucleophilic substitution with 1-naphthylamine to form the amide bond.

  • Step 3: : The resulting compound is reacted with ethyl 3-oxo-3-(pyridin-2-yl)propanoate under basic conditions to yield the pyridazinone ring.

Industrial Production Methods

Industrial-scale production of this compound would likely involve optimizing each synthetic step for maximum yield and purity:

  • Catalysts: : Use of efficient catalysts to speed up reactions.

  • Solvents: : Selection of green solvents to minimize environmental impact.

  • Purification: : Advanced purification techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Reacts with oxidizing agents to form quinone derivatives.

  • Reduction: : Can be reduced using hydrogenation to remove double bonds.

  • Substitution: : Nucleophilic substitution reactions are common, particularly at the nitrogen and oxygen atoms in the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Sodium hydride (NaH) as a base in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Furanyl-quinone and pyridazinone derivatives.

  • Reduction: : Saturated pyridazinone and furan products.

  • Substitution: : Various amide and ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as a building block in the synthesis of larger, more complex organic compounds.

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions.

Biology and Medicine

  • Drug Development: : Potentially useful in the development of pharmaceuticals due to its ability to bind to specific proteins or enzymes.

  • Biological Probes: : Used in the study of enzyme activity and protein interactions.

Industry

  • Polymer Science: : Component in the synthesis of advanced polymer materials with specific electronic or mechanical properties.

Mechanism of Action

Molecular Targets and Pathways Involved

  • Enzymes: : Inhibits or activates specific enzymes by binding to their active sites.

  • Signaling Pathways: : Modulates cellular signaling pathways, potentially affecting cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-furanyl)-6-oxopyridazin-1-yl)ethylacetamide

  • N-(2-(3-(thien-2-yl)-6-oxopyridazin-1-yl)ethyl)-1-naphthamide

  • N-(2-(3-(furan-2-yl)-6-oxo-1,2-dihydropyridazin-1-yl)ethyl)-1-naphthamide

Highlighting Uniqueness

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide stands out due to its specific combination of functional groups, providing a unique set of chemical properties and potential applications. Its structure allows for versatile reactions, making it valuable in synthetic organic chemistry and medicinal chemistry.

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Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-20-11-10-18(19-9-4-14-27-19)23-24(20)13-12-22-21(26)17-8-3-6-15-5-1-2-7-16(15)17/h1-11,14H,12-13H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOMFMYYMRYHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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